5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
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Overview
Description
5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains a bromophenyl group, a thiophene ring, and an oxadiazole ring
Preparation Methods
The synthesis of 5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves the bromination of a phenyl ring using bromine or other brominating agents.
Attachment of the thiophene ring: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include bromine, boronic acids, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Materials science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological studies: It can be used as a probe or ligand in various biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use .
Comparison with Similar Compounds
Similar compounds to 5-(2-Bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole include other heterocyclic compounds with oxadiazole, thiophene, and bromophenyl groups. These compounds may share similar chemical properties and reactivity but can differ in their specific applications and effectiveness. Examples of similar compounds include:
- 5-(2-Chlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
- 5-(2-Fluorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
- 5-(2-Methylphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties .
Properties
IUPAC Name |
5-(2-bromophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-5-2-1-4-8(9)12-14-11(15-16-12)10-6-3-7-17-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJSXGDOSSZDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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